molecular formula C6H4BrFO3S B6249752 3-bromophenyl sulfurofluoridate CAS No. 2263788-39-0

3-bromophenyl sulfurofluoridate

Cat. No.: B6249752
CAS No.: 2263788-39-0
M. Wt: 255.1
InChI Key:
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Description

3-Bromophenyl sulfurofluoridate is a chemical compound with the molecular formula C6H4BrFO3S . It is also referred to as 3-BPSF . This compound is a colorless to light yellow liquid that has a very pungent odor. It belongs to the class of organosulfur compounds and organofluorides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromophenyl sulfurofluoridate typically involves the reaction of 3-bromophenol with fluorosulfuric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenyl sulfurofluoridate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 3-bromophenyl sulfonic acid.

  • Reduction: Reduction reactions can produce 3-bromophenol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Bromophenyl sulfurofluoridate has several applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromophenyl sulfurofluoridate exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can target specific enzymes, altering their catalytic activity.

  • Biomolecules: It may interact with proteins, nucleic acids, or other biomolecules, influencing their function.

Comparison with Similar Compounds

3-Bromophenyl sulfurofluoridate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 3-Chlorophenyl sulfurofluoridate: Similar in structure but with a chlorine atom instead of bromine.

  • 3-Bromophenyl sulfonic acid: A related compound with a sulfonic acid group instead of the fluorosulfuric acid moiety.

  • 3-Bromophenol: A simpler compound lacking the fluorosulfuric acid group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

2263788-39-0

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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